![molecular formula C21H20ClN3O3S B2608678 N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide CAS No. 1197641-97-6](/img/structure/B2608678.png)
N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a carboxamide group, a pyrimidine ring, a sulfanyl group, and methoxyphenyl groups. These functional groups could potentially contribute to the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the methoxyphenyl groups could potentially influence the compound’s conformation and stability .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could participate in condensation reactions, while the sulfanyl group could be involved in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar carboxamide group could influence the compound’s solubility and boiling point .Applications De Recherche Scientifique
Oxidation Reactions and Selective Synthesis
Compounds with similar structural features, such as bis(p-methoxyphenyl) telluroxide, have been utilized as mild and selective oxidizing agents in organic synthesis. These agents facilitate the conversion of thiocarbonyl groups to oxo analogues and thiols to disulfides, showcasing potential applications in synthesizing complex molecules and intermediates (Barton, Ley, & Meerholz, 1979).
Polymer Science and Material Engineering
The presence of aromatic and ether groups in similar compounds points to applications in polymer science. For instance, aromatic polyamides derived from related bis(ether-carboxylic acids) exhibit outstanding solubility, thermal stability, and mechanical properties. These materials could be utilized in high-performance plastics, coatings, and films with advanced functional properties (Hsiao, Yang, & Lin, 1999).
Antiviral and Medicinal Chemistry
Compounds with pyrimidine cores, such as 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, have shown antiviral activities against a range of viruses. While the specific compound was not directly studied, its structural similarity suggests potential exploration in medicinal chemistry for developing new antiviral agents (Holý et al., 2002).
Catalysis and Chemical Transformations
Research on bis(p-methoxyphenyl) selenoxide and similar compounds has demonstrated their utility as versatile oxidizing agents in catalytic reactions. These agents are used for mild oxidations of various functional groups, indicating the potential of N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide in catalytic applications and synthetic chemistry (Otsubo & Ogura, 1986).
Advanced Functional Materials
The incorporation of pyrimidine and aromatic units in polymers, as observed in studies on related compounds, suggests applications in creating advanced materials with unique electronic, optical, and mechanical properties. These materials can be tailored for specific applications in electronics, photonics, and nanotechnology (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Orientations Futures
Propriétés
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-27-15-8-4-13(5-9-15)18(14-6-10-16(28-2)11-7-14)24-20(26)19-17(22)12-23-21(25-19)29-3/h4-12,18H,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXNLAQCERRPCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=NC(=NC=C3Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Bis(4-methoxyphenyl)methyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

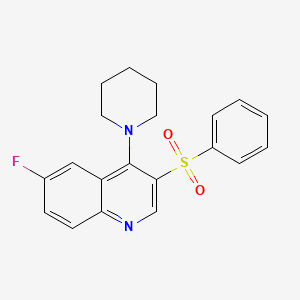
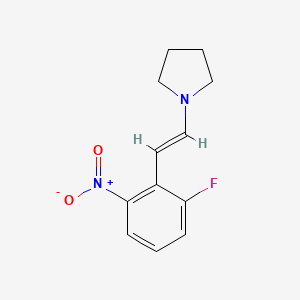
![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)
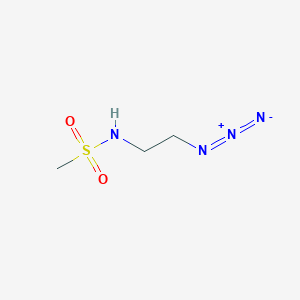

![5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2608606.png)
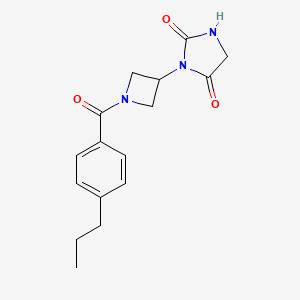
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2608610.png)
![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)
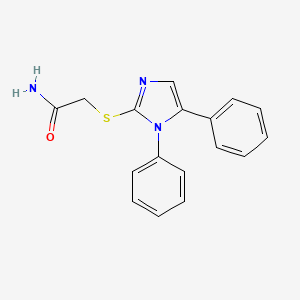

![8-(2-(diethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608616.png)
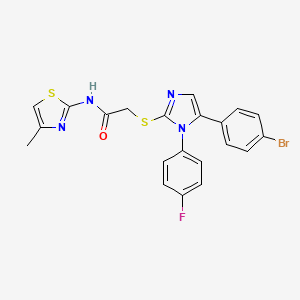
![2-(2,5-Dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2608618.png)